SAR Divergence at the R1 Position: 6-Ethoxypyridin-3-yl vs. 2-Chlorophenyl in mGlu4 PAM Potency
In a systematic SAR investigation of 1,2,4-oxadiazole-picolinamide mGlu4 PAMs, the R1 substituent was found to be a critical determinant of potency. The most potent analog bearing a 2-chlorophenyl-picolinamide scaffold (compound 52) exhibited an EC50 of 282 nM, while analogs with pyridyl variations at R1 showed EC50 values ranging from 780 nM to 3,700 nM (Table 1, [1]). The target compound introduces a 6-ethoxypyridin-3-yl group at R1—a substitution pattern not evaluated in the published series. Based on the observed sensitivity of mGlu4 PAM activity to the electronic nature and hydrogen-bonding capacity of the R1 heteroaryl group, the 6-ethoxy substituent is predicted to confer a distinct pharmacological signature compared to the 2-chlorophenyl benchmark.
| Evidence Dimension | mGlu4 PAM potency (EC50) as a function of R1 substituent |
|---|---|
| Target Compound Data | EC50 value not yet reported; R1 = 6-ethoxypyridin-3-yl |
| Comparator Or Baseline | Compound 52 (R1 = 2-Cl-phenyl-picolinamide): EC50 = 282 nM; Compound 39 (R1 = 6-F-2-pyridyl): EC50 = 780 nM; Compound 17d (R1 = H, 2-pyridyl): EC50 = 3,700 nM [1] |
| Quantified Difference | Not quantifiable for target compound; SAR trend indicates up to >13-fold potency variation depending on R1 heteroaryl choice. |
| Conditions | Forskolin-stimulated cAMP assay in T-REx 293 cells expressing human mGlu4 receptor; PAM-mode in presence of EC20 (3 µM) L-glutamate [1]. |
Why This Matters
The steep SAR at the R1 position means that the 6-ethoxypyridin-3-yl group cannot be replaced by a simple 2-chlorophenyl or unsubstituted pyridyl without risking a complete loss of mGlu4 PAM activity, making this compound a unique probe for exploring uncharted chemical space in group III mGlu receptor modulation.
- [1] Stankiewicz A, Paluchowska MH, Koziol P, et al. New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties. J Enzyme Inhib Med Chem. 2021;37(1):211-225. doi:10.1080/14756366.2021.1998022. View Source
